molecular formula C15H18N2OS B12122356 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B12122356
M. Wt: 274.4 g/mol
InChI Key: SAYFRJDWONPLGK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the thiazole ring, which is further connected to a butanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Butanamide Moiety: The final step involves the acylation of the thiazole ring with butanoyl chloride under basic conditions to form the butanamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the amide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives, reduced amides

    Substitution: Halogenated thiazole derivatives

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide can be compared with other thiazole derivatives:

    N-(3,4-dimethylphenyl)-4-oxo-4-(2-(2-thienylmethylene)hydrazino)butanamide: Similar structure but with different substituents, leading to varied biological activities.

    N-(2,4-dimethylphenyl)-4-[5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: Contains additional functional groups that may enhance or alter its activity.

    N-(4-ethoxyphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide: Different aromatic substituents that can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other thiazole derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C15H18N2OS/c1-4-5-14(18)17-15-16-13(9-19-15)12-7-6-10(2)11(3)8-12/h6-9H,4-5H2,1-3H3,(H,16,17,18)

InChI Key

SAYFRJDWONPLGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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